1,4-dimethyl-2,3-diphenylbenzene
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Overview
Description
1,4-Dimethyl-2,3-diphenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with two methyl groups at the 1 and 4 positions and two phenyl groups at the 2 and 3 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-2,3-diphenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with methyl chloride and aluminum chloride to introduce the methyl groups. Subsequently, phenyl groups are introduced through a similar Friedel-Crafts reaction using phenyl chloride .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as aluminum chloride or other Lewis acids are used to facilitate the electrophilic aromatic substitution reactions. The reaction conditions, including temperature and pressure, are optimized to ensure maximum production efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2,3-diphenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nitric acid, sulfuric acid; reactions are conducted under controlled temperature to prevent overreaction.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
1,4-Dimethyl-2,3-diphenylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1,4-dimethyl-2,3-diphenylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s aromatic ring acts as a nucleophile, attacking electrophiles to form substituted products. The stability of the benzene ring and the presence of electron-donating methyl groups enhance its reactivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,4-Dimethyl-2,3-diphenylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and phenyl groups enhances its stability and makes it a versatile compound for various applications .
Properties
CAS No. |
13102-23-3 |
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Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1,4-dimethyl-2,3-diphenylbenzene |
InChI |
InChI=1S/C20H18/c1-15-13-14-16(2)20(18-11-7-4-8-12-18)19(15)17-9-5-3-6-10-17/h3-14H,1-2H3 |
InChI Key |
DWRQIROFOIDAOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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